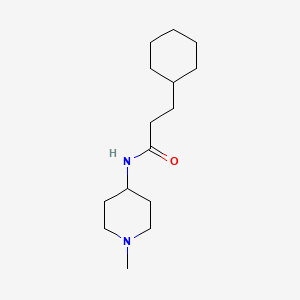![molecular formula C21H19ClO3 B5127410 6-chloro-4-propyl-7-[(4-vinylbenzyl)oxy]-2H-chromen-2-one](/img/structure/B5127410.png)
6-chloro-4-propyl-7-[(4-vinylbenzyl)oxy]-2H-chromen-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-chloro-4-propyl-7-[(4-vinylbenzyl)oxy]-2H-chromen-2-one, also known as compound A, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields. This compound is a derivative of chromen-2-one, which is a class of organic compounds that have been extensively studied for their biological activities.
Mécanisme D'action
The mechanism of action of 6-chloro-4-propyl-7-[(4-vinylbenzyl)oxy]-2H-chromen-2-one A is not fully understood, but it is believed to be related to its ability to modulate various signaling pathways. Compound A has been shown to activate the JAK/STAT pathway, which is involved in cell proliferation and survival. It has also been shown to inhibit the NF-κB pathway, which is involved in inflammation and immune response.
Biochemical and Physiological Effects:
Compound A has been shown to have various biochemical and physiological effects. In cancer cells, 6-chloro-4-propyl-7-[(4-vinylbenzyl)oxy]-2H-chromen-2-one A has been shown to induce apoptosis, inhibit angiogenesis, and inhibit cell proliferation. In neurology, 6-chloro-4-propyl-7-[(4-vinylbenzyl)oxy]-2H-chromen-2-one A has been shown to improve cognitive function and have neuroprotective effects. In immunology, 6-chloro-4-propyl-7-[(4-vinylbenzyl)oxy]-2H-chromen-2-one A has been shown to modulate the immune response and reduce inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 6-chloro-4-propyl-7-[(4-vinylbenzyl)oxy]-2H-chromen-2-one A in lab experiments is its potential applications in various fields, including cancer research, neurology, and immunology. Another advantage is its ability to modulate various signaling pathways, which can provide insights into the underlying mechanisms of various diseases. However, one of the limitations of using 6-chloro-4-propyl-7-[(4-vinylbenzyl)oxy]-2H-chromen-2-one A in lab experiments is its potential toxicity, which requires careful handling and monitoring.
Orientations Futures
There are several future directions for the study of 6-chloro-4-propyl-7-[(4-vinylbenzyl)oxy]-2H-chromen-2-one A. One direction is to further investigate its potential applications in cancer research, neurology, and immunology. Another direction is to elucidate its mechanism of action and identify its molecular targets. Additionally, future studies could focus on developing derivatives of 6-chloro-4-propyl-7-[(4-vinylbenzyl)oxy]-2H-chromen-2-one A with improved efficacy and reduced toxicity.
Méthodes De Synthèse
Compound A can be synthesized by the reaction of 4-propylresorcinol with 4-vinylbenzyl chloride in the presence of a base, followed by the reaction with 6-chloro-2H-chromen-2-one in the presence of a catalyst. The resulting 6-chloro-4-propyl-7-[(4-vinylbenzyl)oxy]-2H-chromen-2-one is then purified by column chromatography to obtain pure 6-chloro-4-propyl-7-[(4-vinylbenzyl)oxy]-2H-chromen-2-one A.
Applications De Recherche Scientifique
Compound A has been studied for its potential applications in various fields, including cancer research, neurology, and immunology. In cancer research, 6-chloro-4-propyl-7-[(4-vinylbenzyl)oxy]-2H-chromen-2-one A has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In neurology, 6-chloro-4-propyl-7-[(4-vinylbenzyl)oxy]-2H-chromen-2-one A has been studied for its potential neuroprotective effects and its ability to improve cognitive function. In immunology, 6-chloro-4-propyl-7-[(4-vinylbenzyl)oxy]-2H-chromen-2-one A has been shown to modulate the immune response and reduce inflammation.
Propriétés
IUPAC Name |
6-chloro-7-[(4-ethenylphenyl)methoxy]-4-propylchromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClO3/c1-3-5-16-10-21(23)25-19-12-20(18(22)11-17(16)19)24-13-15-8-6-14(4-2)7-9-15/h4,6-12H,2-3,5,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJWGLNZCAVNIDL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=O)OC2=CC(=C(C=C12)Cl)OCC3=CC=C(C=C3)C=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-chloro-7-[(4-ethenylbenzyl)oxy]-4-propyl-2H-chromen-2-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-{4-[2-(4-bromophenoxy)ethoxy]-3-methoxybenzylidene}-2-imino-1,3-thiazolidin-4-one](/img/structure/B5127332.png)
![N-(3,5-dioxo-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-en-4-yl)-4-methylbenzamide](/img/structure/B5127340.png)
![1-ethyl-4-[(5-methoxy-2-methyl-3-phenyl-1-benzofuran-6-yl)methyl]piperazine](/img/structure/B5127348.png)
![2-[5-(2,4-dichlorophenyl)-1,2,4-oxadiazol-3-yl]-N-phenylacetamide](/img/structure/B5127359.png)
![4-{[ethyl({1-[2-(3-fluorophenyl)ethyl]-3-piperidinyl}methyl)amino]methyl}phenol](/img/structure/B5127361.png)
![2-[5-(3,4-dimethoxyphenyl)-3-(2-thienyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-(4-nitrophenyl)-1,3-thiazole hydrobromide](/img/structure/B5127371.png)
![1-acetyl-N-[1-(4-fluorophenyl)-6,6-dimethyl-4,5,6,7-tetrahydro-1H-indazol-4-yl]-4-piperidinecarboxamide](/img/structure/B5127383.png)
![9-ethyl-3-{[4-(3-fluorobenzoyl)-1-piperazinyl]methyl}-9H-carbazole oxalate](/img/structure/B5127389.png)
![[5-({5-[4-(butoxycarbonyl)phenyl]-2-furyl}methylene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B5127391.png)
![3-[(2,5-dimethoxyphenyl)amino]-2-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5127394.png)


![6-amino-3-tert-butyl-4-[2-(trifluoromethyl)phenyl]-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B5127417.png)
![3-[(5,7-dinitro-2,1,3-benzoxadiazol-4-yl)amino]benzoic acid](/img/structure/B5127418.png)